molecular formula C13H20N2O B14839283 (4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine

(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14839283
M. Wt: 220.31 g/mol
InChI Key: SMBZUCSMCZPZQG-UHFFFAOYSA-N
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Description

(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine is an organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups, followed by the introduction of the methanamine group through reductive amination or other suitable methods. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various amine derivatives.

Scientific Research Applications

(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • Pyridin-2-yl-methanones

Uniqueness

(4-Tert-butyl-3-cyclopropoxypyridin-2-YL)methanamine is unique due to its combination of a tert-butyl group, a cyclopropoxy group, and a methanamine group on a pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(4-tert-butyl-3-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2O/c1-13(2,3)10-6-7-15-11(8-14)12(10)16-9-4-5-9/h6-7,9H,4-5,8,14H2,1-3H3

InChI Key

SMBZUCSMCZPZQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NC=C1)CN)OC2CC2

Origin of Product

United States

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